

A Comparative Analysis of Nickel-60 and Nickel-58 in Neutron Scattering

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel-60

Cat. No.: B576911

[Get Quote](#)

In the realm of materials science and nuclear engineering, the choice of isotopes for neutron scattering experiments is critical for obtaining high-quality data. Nickel, a common component in many alloys and structural materials, presents a fascinating case with its various isotopes. This guide provides a detailed comparison of two of its stable isotopes, **Nickel-60** (^{60}Ni) and Nickel-58 (^{58}Ni), for researchers, scientists, and professionals in drug development, highlighting their distinct neutron scattering properties and applications.

Unveiling the Differences: Key Scattering Properties

The utility of an isotope in a neutron scattering experiment is primarily determined by its neutron scattering cross-section and scattering length. These parameters dictate how neutrons interact with the atomic nuclei. The key distinction between ^{60}Ni and ^{58}Ni lies in their coherent and incoherent scattering properties. Coherent scattering provides information about the average structure and collective excitations (phonons), while incoherent scattering reveals information about individual atomic motions and diffusion.

A crucial metric is the coherent scattering length, which can be positive or negative and determines the amplitude of the scattered neutron wave.^[1] The coherent scattering cross-section is proportional to the square of this length.^[1] In contrast, the incoherent scattering cross-section is related to the random scattering from individual nuclei, which is particularly significant for elements with multiple isotopes or non-zero nuclear spin.

Here is a summary of the key neutron scattering properties for ^{60}Ni and ^{58}Ni :

Property	Nickel-60 (^{60}Ni)	Nickel-58 (^{58}Ni)	Natural Nickel (Ni)	Unit
Natural Abundance	26.1%	68.27%	-	% [2] [3]
Coherent Scattering Length (bcoh)	2.8	14.4	10.3	fm [2]
Incoherent Scattering Length (binc)	0	0	-	fm [2]
Coherent Scattering Cross-Section (σ_{coh})	0.99	26.1	13.3	barn [2]
Incoherent Scattering Cross-Section (σ_{inc})	0	0	5.2	barn [2]
Total Bound Scattering Cross-Section (σ_{s})	0.99	26.1	18.5	barn [2]
Absorption Cross-Section for 2200 m/s neutrons (σ_a)	2.9	4.6	4.49	barn [2]

Note: 1 fm = 10^{-15} m, 1 barn = 10^{-24} cm 2 [\[2\]](#)

As the table clearly indicates, ^{58}Ni has a significantly larger coherent scattering cross-section compared to ^{60}Ni .[\[2\]](#) This makes ^{58}Ni a strong scatterer, which is advantageous for many diffraction and inelastic scattering experiments where a strong signal from the nickel atoms is desired. Conversely, ^{60}Ni has a much smaller coherent scattering cross-section, making it nearly "transparent" to neutrons in comparison.[\[2\]](#) Both isotopes have zero incoherent

scattering length, which simplifies the analysis of scattering data as it eliminates the incoherent background from the nickel isotopes themselves.[2]

Applications in Neutron Scattering

The contrasting scattering properties of ^{60}Ni and ^{58}Ni lead to their use in different experimental contexts:

- **Nickel-58:** Due to its large coherent scattering cross-section, ^{58}Ni is often the isotope of choice when the goal is to maximize the scattering signal from nickel atoms.[4] This is particularly useful in studies of nickel-containing alloys, magnetic materials, and in determining the position of nickel atoms within a crystal structure. Its prominence in natural nickel means that many studies on nickel-based materials inherently probe the properties of ^{58}Ni .[3][5]
- **Nickel-60:** The low coherent scattering cross-section of ^{60}Ni makes it ideal for applications where the scattering from nickel would otherwise overwhelm the signal from other components in a sample.[2] This is particularly valuable in studies of:
 - Hydrogen-containing materials: In inelastic neutron scattering (INS) studies of metal hydrides or deuterides, a low scattering cross-section from the host material is desirable to reduce the background and focus on the vibrational modes of the absorbed hydrogen or deuterium.[6]
 - "Zero-Null" Matrix Alloys: By mixing isotopes with positive and negative scattering lengths, it is possible to create an alloy with an average coherent scattering length of zero.[1] While nickel isotopes all have positive scattering lengths, ^{60}Ni 's low value makes it a suitable component in creating alloys where the scattering from the matrix is minimized, thereby highlighting the scattering from a specific element of interest within that matrix.

Experimental Protocol: A Generalized Approach to Neutron Scattering

While the specific parameters of a neutron scattering experiment will vary depending on the scientific question, the instrument used, and the nature of the sample, a general workflow can

be outlined. The following protocol provides a high-level overview of the steps involved in a typical neutron scattering experiment using a nickel-based sample.

Sample Preparation:

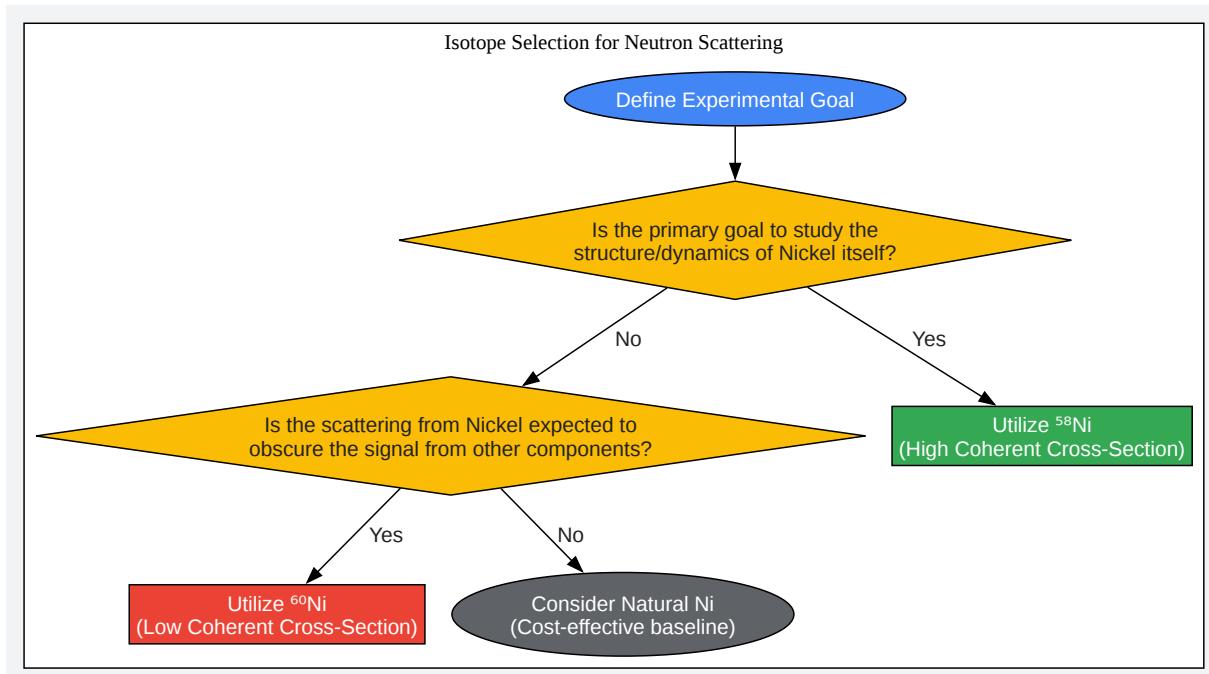
- Isotopic Enrichment: Depending on the experimental goals, a sample enriched in either ^{58}Ni or ^{60}Ni may be required. This is a crucial first step that will dictate the nature of the scattering experiment.
- Sample Form: Samples can be in the form of powders, single crystals, or bulk materials. The form will depend on the type of experiment (e.g., powder diffraction, single-crystal diffraction, or inelastic scattering).
- Sample Environment: The sample is placed in a suitable container (e.g., vanadium or aluminum can) and may be mounted in a cryostat, furnace, or pressure cell to control its temperature and pressure during the experiment.

Neutron Source and Instrumentation:

- Neutron Source: Experiments are conducted at either a nuclear reactor or a spallation source, which produce continuous or pulsed neutron beams, respectively.[7][8]
- Instrument Selection: The choice of instrument is critical and depends on the desired information.
 - Diffractometers: Used to study the atomic structure.
 - Spectrometers: Used to study atomic and magnetic dynamics (e.g., phonons, magnons). Examples include Triple-Axis Spectrometers (TAS) and Time-of-Flight (TOF) spectrometers.[9] The GAINS (Gamma Array for Inelastic Neutron Scattering) spectrometer at the GELINA facility has been used for inelastic scattering cross-section measurements on nickel isotopes.[10][11]

Data Collection:

- Incident Neutron Beam: A monochromatic or polychromatic neutron beam is directed onto the sample.


- Scattering: Neutrons scatter off the nuclei in the sample.
- Detection: Position-sensitive detectors record the scattered neutrons as a function of scattering angle and/or energy.[\[7\]](#)

Data Analysis:

- Data Reduction: Raw data is corrected for background scattering, detector efficiency, and sample absorption.
- Modeling and Interpretation: The corrected data is then analyzed using appropriate software to extract structural or dynamic information. For instance, diffraction data can be refined to determine crystal structures, while inelastic scattering data can be modeled to understand phonon dispersion or magnetic excitations.

Visualizing the Isotope Selection Process

The decision to use ^{60}Ni or ^{58}Ni in a neutron scattering experiment is a critical step in the experimental design. The following diagram, generated using the DOT language, illustrates the logical workflow for this selection process.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting between ^{58}Ni and ^{60}Ni in neutron scattering.

In conclusion, the choice between **Nickel-60** and Nickel-58 for neutron scattering experiments is dictated by the specific scientific question being addressed. ^{58}Ni , with its large coherent scattering cross-section, is ideal for studies focusing on the behavior of nickel atoms themselves. In contrast, the nearly neutron-transparent nature of ^{60}Ni makes it an invaluable tool for investigations where the nickel component needs to be effectively "invisible" to neutrons, thereby allowing the subtle signals from other elements or dynamic processes to be

clearly observed. This comparative analysis provides a foundational guide for researchers to make informed decisions in their experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Neutron scattering length - Wikipedia [en.wikipedia.org]
- 2. Neutron Scattering Lengths and cross sections [ncnr.nist.gov]
- 3. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. hpschapters.org [hpschapters.org]
- 6. issp.ac.ru [issp.ac.ru]
- 7. ncnr.nist.gov [ncnr.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neutron Scattering Lengths List | NIST [nist.gov]
- 10. epj-conferences.org [epj-conferences.org]
- 11. epj-conferences.org [epj-conferences.org]
- To cite this document: BenchChem. [A Comparative Analysis of Nickel-60 and Nickel-58 in Neutron Scattering]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576911#comparative-analysis-of-nickel-60-and-nickel-58-in-neutron-scattering>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com